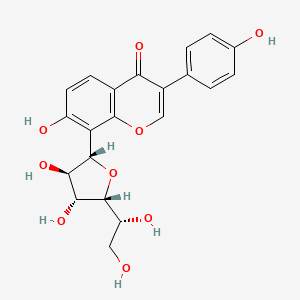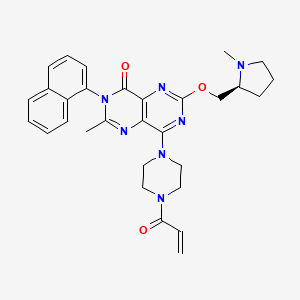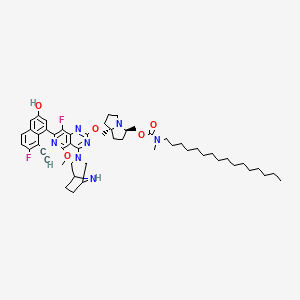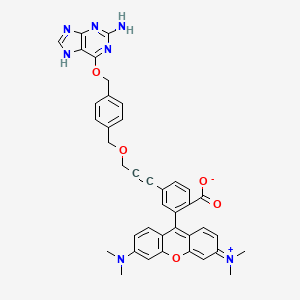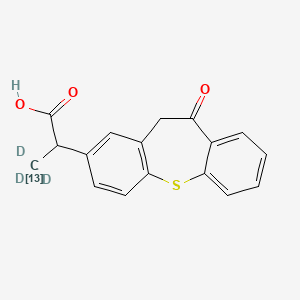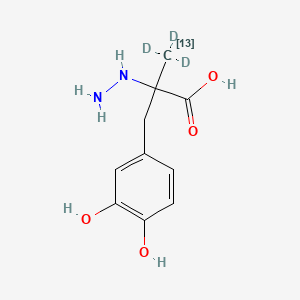
(Rac)-Carbidopa-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Carbidopa-13C,d3 is a labeled compound used in scientific research. It is a derivative of carbidopa, a medication commonly used in combination with levodopa to treat Parkinson’s disease. The labeling with carbon-13 and deuterium (d3) allows researchers to trace the compound in biological systems and study its pharmacokinetics and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Carbidopa-13C,d3 involves the incorporation of carbon-13 and deuterium into the carbidopa molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: The carbon-13 isotope can be introduced into the carbidopa molecule using carbon-13 labeled precursors in the synthesis process.
Deuterium Labeling: Deuterium atoms can be incorporated by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and reagents. The process is optimized to ensure high yield and purity of the labeled compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Carbidopa-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carbidopa quinone, while reduction can yield carbidopa alcohol.
Wissenschaftliche Forschungsanwendungen
(Rac)-Carbidopa-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbidopa in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carbidopa.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of (Rac)-Carbidopa-13C,d3 is similar to that of carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of levodopa to dopamine. By inhibiting this enzyme, carbidopa increases the availability of levodopa in the brain, enhancing its therapeutic effects in the treatment of Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Benserazide: Another inhibitor of aromatic L-amino acid decarboxylase, used similarly to carbidopa.
Methyldopa: A related compound used as an antihypertensive agent.
Uniqueness
(Rac)-Carbidopa-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for detailed tracing and analysis in research studies. This labeling provides valuable insights into the pharmacokinetics and metabolism of carbidopa, which are not possible with the unlabeled compound.
Eigenschaften
Molekularformel |
C10H14N2O4 |
|---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]-2-hydrazinyl(313C)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1+1D3 |
InChI-Schlüssel |
TZFNLOMSOLWIDK-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


